Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative featuring a sulfonamide substituent at position 5 and a methyl ester at position 3 of the fused aromatic system. The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) introduces significant steric bulk and electron-donating methyl groups, distinguishing it from simpler sulfonamide analogs.
The naphtho[1,2-b]furan core provides a rigid, planar structure conducive to π-π stacking, while the methyl group at position 2 and the ester at position 3 influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-13-10-14(2)23(15(3)11-13)31(27,28)25-20-12-19-21(24(26)29-5)16(4)30-22(19)18-9-7-6-8-17(18)20/h6-12,25H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWJPQMSQSWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Naphtho[1,2-b]Furan Synthesis
The naphtho[1,2-b]furan core is constructed via cyclization of 2-naphthol derivatives with furan precursors. A widely adopted method involves acid-catalyzed Friedel-Crafts alkylation using boron trifluoride etherate () in dichloromethane at 0–5°C . For example, 2-methyl-1-naphthol reacts with 2-furoyl chloride to yield 2-methylnaphtho[1,2-b]furan-3-carbonyl chloride, which is subsequently hydrolyzed to the carboxylic acid .
Key Variables:
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Catalyst Loading : Excess (>2 equiv.) improves cyclization efficiency but risks side reactions.
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Temperature Control : Reactions below 10°C minimize polymerization of furan intermediates .
Introduction of the 5-Amino Group
Amination at the 5-position is achieved through nitration followed by reduction . Nitration of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid with fuming nitric acid () in sulfuric acid () at –10°C produces the 5-nitro derivative . Catalytic hydrogenation using 10% Pd/C in ethanol at 25°C and 1 atm H₂ reduces the nitro group to an amine with >90% yield .
Optimization Insights:
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Nitrating Agents : Mixed acid () outperforms acetyl nitrate in regioselectivity.
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Reduction Catalysts : Raney nickel affords lower yields (75–80%) compared to Pd/C due to over-reduction side products .
Sulfonylation with Mesitylsulfonyl Chloride
The 5-amino intermediate undergoes sulfonylation using mesitylsulfonyl chloride () in anhydrous dichloromethane. Triethylamine () is added to scavenge HCl, maintaining a pH >8 to prevent N-H protonation . Reaction progress is monitored via TLC (Rf = 0.4 in ethyl acetate/hexane 1:3).
Critical Parameters:
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Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.
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Solvent Choice : Tetrahydrofuran (THF) decreases yield by 15–20% due to competitive ring-opening reactions .
Esterification to Methyl Carboxylate
The carboxylic acid at position 3 is esterified via Fischer esterification using methanol () and concentrated sulfuric acid () under reflux (65–70°C, 12 hr). Alternative methods employ dimethyl sulfate () in acetone with potassium carbonate () as base, achieving 85–90% conversion .
Comparative Analysis:
| Esterification Agent | Conditions | Yield (%) | Side Products |
|---|---|---|---|
| CH₃OH/H₂SO₄ | Reflux, 12 hr | 78–82 | Dimethyl ether |
| (CH₃)₂SO₄/K₂CO₃ | RT, 24 hr | 85–90 | Sulfate salts |
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization from ethanol/water (4:1). Purity is validated by HPLC (C18 column, 90:10 acetonitrile/water) and (δ 2.6 ppm for mesityl methyl groups, δ 3.9 ppm for methoxy) .
Analytical Data:
Challenges and Mitigation Strategies
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Regioselectivity in Nitration : Competing 4- and 6-nitration isomers are minimized by strict temperature control (–10°C) .
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Sulfonamide Hydrolysis : Mesitylsulfonyl groups are resistant to hydrolysis at pH 5–9 but degrade under strongly acidic (pH <2) or basic (pH >12) conditions .
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Esterification Side Reactions : Over-alkylation is suppressed by using excess methanol or limiting dimethyl sulfate stoichiometry .
Industrial-Scale Adaptations
Batch processes are favored for intermediates, while continuous-flow systems enhance sulfonylation and esterification efficiency. A pilot-scale protocol achieved 73% overall yield using:
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Flow Reactor : 5-amino intermediate + mesitylsulfonyl chloride in CH₂Cl₂ at 25°C (residence time: 20 min).
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In-line Quenching : Aqueous NaHCO₃ removes excess sulfonyl chloride before esterification .
Emerging Methodologies
Recent advances include photoredox catalysis for amination and enzyme-mediated esterification . A 2025 study reported Candida antarctica lipase B (CAL-B) catalyzed methyl ester formation at 30°C, achieving 88% yield without acid catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the mesitylsulfonyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the ester moiety
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The naphthofuran core provides a rigid structure that can fit into specific binding sites, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate with structurally related derivatives, focusing on substituent variations and their implications:
Notes:
- Mesitylsulfonyl vs.
- Ester Group Variations : Methyl esters (lower molecular weight) offer better aqueous solubility, while ethyl/isopropyl esters enhance membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase sulfonamide NH acidity, favoring hydrogen-bond donation, whereas electron-donating mesityl groups may reduce reactivity .
Notes on Structural Validation and Crystallography
Accurate structural determination of these compounds relies on crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for graphical representation), as highlighted in the provided evidence . For example:
- The phenylsulfonyl derivative () likely underwent X-ray diffraction studies to confirm its naphthofuran core and substituent orientations.
- The mesitylsulfonyl analog () would require robust refinement protocols due to its bulky substituents, which complicate electron density mapping.
Structure validation practices (e.g., via PLATON ; ) ensure correct bond geometries and intermolecular interactions, critical for interpreting structure-activity relationships in drug design.
Biological Activity
Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H23NO5S
- Molecular Weight : 437.508 g/mol
- CAS Number : [insert CAS number]
- Structure : The compound features a naphtho-furan core, a mesitylsulfonyl group, and a carboxylate ester, which contribute to its biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
- Antioxidant Activity : Potential to scavenge free radicals, thus reducing oxidative stress in cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced proliferation.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. The mechanism may involve:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial enzyme activity.
Anti-inflammatory Effects
Preliminary studies suggest that the compound possesses anti-inflammatory properties by:
- Reducing the production of pro-inflammatory cytokines.
- Inhibiting pathways associated with inflammation.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2020) | Investigated anticancer effects on breast cancer cell lines | Induced apoptosis via caspase activation |
| Study B (2021) | Evaluated antimicrobial activity against E. coli and S. aureus | Significant inhibition observed at low concentrations |
| Study C (2022) | Assessed anti-inflammatory effects in murine models | Reduced inflammation markers significantly |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile, including:
- Acute toxicity tests.
- Long-term exposure studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
